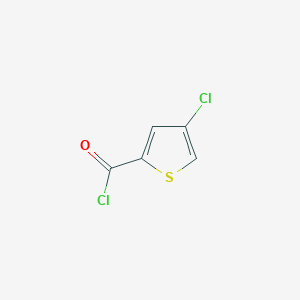

4-Chlorothiophene-2-carbonyl chloride

Description

Contextualization within Thiophene (B33073) Carbonyl Chloride Chemistry

Thiophene-2-carbonyl chlorides are a class of acyl chlorides derived from thiophene, an aromatic five-membered ring containing a sulfur atom. wikipedia.org These compounds are analogous to benzoyl chloride and are valued in organic synthesis for their ability to introduce the thiophene-2-carbonyl moiety into molecules through reactions with nucleophiles such as alcohols, amines, and carbanions. The carbonyl chloride group is a highly reactive acylating agent, making these compounds key intermediates in the synthesis of esters, amides, and ketones.

The position of substituents on the thiophene ring significantly influences the reactivity and properties of the molecule. 4-Chlorothiophene-2-carbonyl chloride is one of several positional isomers of chlorothiophene-2-carbonyl chloride, with the 5-chloro isomer being the most extensively studied due to its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comgoogleapis.com While both isomers share the fundamental reactivity of an acyl chloride, the electronic effects of the chlorine atom at the 4-position versus the 5-position can lead to subtle differences in reaction kinetics and the stability of intermediates.

Significance of Halogenated Thiophene Derivatives in Synthetic Methodologies

Halogenated thiophene derivatives are cornerstones of modern synthetic organic chemistry, prized for their utility as versatile building blocks. The presence of a halogen atom, such as chlorine, on the thiophene ring serves two primary purposes. Firstly, it modifies the electronic properties of the ring, influencing its reactivity in electrophilic substitution and other reactions. Secondly, and more importantly, the halogen acts as a reactive handle for a wide array of cross-coupling reactions.

Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings, as well as copper-catalyzed and nickel-catalyzed reactions, frequently employ halogenated thiophenes to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and conjugated polymers for electronic applications. taylorandfrancis.com The specific regiochemistry of the halogen and other functional groups on the thiophene ring allows for precise control over the final structure of the target molecule. The 4-chlorothiophene scaffold, for instance, provides a distinct substitution pattern that can be exploited to synthesize specific isomers of biologically active compounds or materials with tailored electronic properties.

Historical Perspectives and Evolution of Research on This Compound Class

The history of thiophene chemistry dates back to 1882, when it was discovered by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgnih.gov This discovery opened the door to the exploration of a new class of aromatic compounds with properties that both mirrored and diverged from their benzene analogs. wikipedia.org Early research focused on understanding the fundamental reactivity of the thiophene ring, including its propensity for electrophilic substitution at the 2- and 5-positions.

The development of synthetic methods to functionalize the thiophene ring, including acylation and halogenation, evolved throughout the 20th century. The preparation of thiophene-2-carbonyl chloride itself was an important step, providing a gateway to a multitude of derivatives. google.com The introduction of halogenated thiophenes gained significant traction with the advent of modern cross-coupling methodologies in the latter half of the 20th century. These powerful reactions transformed halogenated heterocycles from simple substituted compounds into highly valuable precursors for complex molecular synthesis. While early work may have focused on the more easily accessible isomers, the pursuit of novel structures and properties in medicinal chemistry and materials science has led to an increased interest in less common substitution patterns, including those of the 4-chlorothiophene derivatives.

Overview of Academic Research Areas Pertaining to this compound

While direct research on this compound is not as extensive as for its 5-chloro counterpart, its importance can be inferred from studies on its precursors and derivatives. The primary area of academic interest for this compound and its related structures lies in medicinal chemistry.

Recent research has focused on the synthesis of novel compounds for therapeutic applications, utilizing the 4-chlorothiophen-2-yl core as a key structural motif. For example, derivatives such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. nih.govfrontiersin.org In these studies, the 4-chlorothiophene moiety is typically introduced early in the synthetic sequence, often starting from 2-acetyl-4-chlorothiophene, a direct precursor to what would be 4-chlorothiophene-2-carboxylic acid and subsequently the target carbonyl chloride. nih.govfrontiersin.org These investigations highlight the role of the 4-chlorothiophen-2-yl group in constructing molecules that can interact with biological targets like COX and LOX enzymes. frontiersin.org The carbonyl chloride function of the title compound would serve as a highly efficient electrophilic partner for coupling with various nucleophilic fragments to rapidly generate libraries of potential drug candidates.

Data Tables

Table 1: Physicochemical Properties of Thiophene Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Thiophene | C₄H₄S | 84.14 | Colorless liquid |

| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.59 | Data not available |

| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | Colorless to light yellow liquid |

| 4-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | Solid |

Data sourced from various chemical suppliers and public databases.

Table 2: Key Synthetic Reactions

| Reaction Type | Reactant(s) | Reagent(s) | Product | Significance |

| Acylation | 2-Acetylthiophene | N-chlorosuccinimide, Lewis Acid | 2-Acetyl-4-chlorothiophene | Key precursor synthesis |

| Bromination | 1-(4-chlorothiophen-2-yl)ethanone | Bromine in diethyl ether | 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone | Intermediate for thiazole (B1198619) synthesis |

| Cyclization | 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone, Thiourea (B124793) | Heat | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Formation of a bioactive scaffold |

| Acyl Chloride Formation | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride or Oxalyl chloride | 5-Chlorothiophene-2-carbonyl chloride | Synthesis of a key reactive intermediate |

This table summarizes key reactions for the synthesis of precursors and derivatives related to this compound, as specific documented synthesis for the title compound is limited. google.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSUMIDCSTUMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579220 | |

| Record name | 4-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66039-95-0 | |

| Record name | 4-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorothiophene 2 Carbonyl Chloride

Investigation of Precursor Synthesis Routes and Optimization Strategies

One of the most common strategies involves the metallation of a suitably substituted thiophene (B33073), followed by quenching with carbon dioxide. For the synthesis of 4-Chlorothiophene-2-carboxylic acid, this would typically start from 3-chlorothiophene (B103000). The process involves a metal-halogen exchange or direct deprotonation at the 2-position, which is the most acidic site adjacent to the sulfur atom.

Lithiation Route: Treatment of 3-chlorothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically ≤ -30 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), can selectively generate the 2-lithiated intermediate. Subsequent reaction with solid or gaseous carbon dioxide, followed by acidic workup, yields the desired 4-Chlorothiophene-2-carboxylic acid. Optimization of this route involves careful control of temperature to prevent side reactions and precise stoichiometric control of the lithiating agent.

Grignard Route: An alternative to lithiation is the formation of a Grignard reagent. This would typically involve starting from a di-halogenated thiophene, such as 2-bromo-4-chlorothiophene. Reaction with magnesium metal would selectively form the Grignard reagent at the more reactive bromo-position, which can then be carbonated with CO₂.

Research into the synthesis of analogous compounds, such as 3,4,5-trichloro-2-thiophenecarboxylic acid, has highlighted key manufacturing considerations for both lithiation and Grignard routes. nih.gov A comparative analysis suggests that while lithiation can offer high yields, it requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging on a larger scale. nih.gov The Grignard route may be more amenable to scale-up but might require optimization to match the yields of the lithiation pathway. nih.gov

A summary of potential precursor synthesis routes is presented below.

| Starting Material | Reagents | Key Intermediate | Final Product | Key Optimization Parameters |

| 3-Chlorothiophene | 1. n-BuLi, THF, -78°C to -30°C2. CO₂3. H₃O⁺ | 4-Chloro-2-lithiothiophene | 4-Chlorothiophene-2-carboxylic acid | Temperature control, reaction time, purity of reagents and solvent. |

| 2-Bromo-4-chlorothiophene | 1. Mg, THF2. CO₂3. H₃O⁺ | 4-Chloro-2-thiophenemagnesium bromide | 4-Chlorothiophene-2-carboxylic acid | Activation of magnesium, solvent purity, controlled addition of CO₂. |

Refined Laboratory Synthesis Procedures for Enhanced Yield and Purity

The conversion of 4-Chlorothiophene-2-carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. The primary goal of refining laboratory procedures is to achieve high conversion, simplify purification, and maximize the purity of the final product, which is often sensitive to moisture. The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Using Thionyl Chloride: A widely used method involves treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as toluene (B28343) or dichloromethane (B109758). The reaction often benefits from the addition of a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate, accelerating the reaction. masterorganicchemistry.com The reaction is typically heated to reflux to drive it to completion. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, which simplifies the work-up. rsc.org

A typical laboratory procedure would involve:

Charging a flask with 4-Chlorothiophene-2-carboxylic acid and an inert solvent.

Adding a catalytic amount of DMF.

Adding thionyl chloride dropwise at room temperature or under gentle heating.

Refluxing the mixture for a period (e.g., 1-3 hours) until the reaction is complete, monitored by techniques like GC-MS. chemicalbook.com

Removing the excess thionyl chloride and solvent under reduced pressure.

Purifying the resulting crude 4-Chlorothiophene-2-carbonyl chloride by vacuum distillation.

Using Oxalyl Chloride: Oxalyl chloride is another effective, albeit more expensive, reagent that often provides cleaner reactions and milder conditions. The by-products, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous. The reaction is typically run in an inert solvent like dichloromethane at or below room temperature, also with a catalytic amount of DMF.

Optimization for both methods focuses on:

Purity of Starting Material: Ensuring the precursor carboxylic acid is dry is critical to prevent reagent quenching and formation of anhydrides.

Stoichiometry: While an excess of the chlorinating agent is often used to ensure complete conversion, a large excess can complicate purification. A typical excess is 1.2 to 2.0 equivalents.

Temperature Control: Gentle heating is usually sufficient to drive the reaction to completion without promoting side reactions or decomposition.

Work-up: Efficient removal of the excess chlorinating agent is crucial. This can be achieved by distillation or by co-evaporation with an inert, high-boiling solvent like toluene.

The table below summarizes typical conditions reported for the synthesis of similar thiophene-2-carbonyl chlorides.

| Carboxylic Acid Precursor | Chlorinating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Thiophenecarboxylic acid | Thionyl Chloride (1.15) | DMF (cat.) | Ethyl Acetate (B1210297) | 58-65 | 2.5 | 81 |

| 3-Methylthiophene-2-carboxylic acid | Oxalyl Chloride | DMF (cat.) | Dichloromethane | Room Temp | 2 | >95 |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl Chloride | - | Toluene | 75-80 | - | - |

Exploration of Novel Catalytic Systems in Its Formation

While traditional methods relying on stoichiometric reagents like thionyl chloride are effective, modern synthetic chemistry is increasingly focused on developing novel catalytic systems to improve efficiency and sustainability. For the formation of this compound, catalytic approaches can be envisioned at two key stages: the formation of the thiophene ring system or the carbonylation step, and the conversion of the carboxylic acid to the acyl chloride.

Catalytic Carbonylation: A forward-thinking approach could involve the direct carbonylation of a di-halogenated precursor, such as 2,4-dichlorothiophene. Transition metal catalysis, particularly with palladium or rhodium complexes, is a powerful tool for carbonylation reactions. beilstein-journals.orgnih.gov For instance, palladium-catalyzed carbonylation of aryl halides under carbon monoxide pressure is a well-established method for synthesizing carboxylic acids and their derivatives. tandfonline.com A hypothetical catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond at the 2-position of 2,4-dichlorothiophene, followed by CO insertion and subsequent reaction to form the acyl chloride. This would be a more atom-economical route, though it may require significant optimization of catalysts, ligands, and reaction conditions to achieve high regioselectivity and yield.

Catalytic Conversion of Carboxylic Acid to Acyl Chloride: Recent research has focused on alternatives to traditional chlorinating agents. One promising system involves the use of trichlorotriazine (B8581814) (TCT), also known as cyanuric chloride, as the activating agent in catalytic quantities. A method catalyzed by formamide (B127407) has been shown to be versatile for transforming carboxylic acids into acid chlorides, amides, and esters. rsc.org This system is cost-effective and operates under mild conditions. Another approach involves the use of Brønsted acids as catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride, which can enhance reaction rates and provide excellent yields. tandfonline.com

| Synthetic Step | Catalytic System | Precursor | Potential Advantages |

| Carbonylation | Palladium(0) / Ligand + CO | 2,4-Dichlorothiophene | Direct route, potentially higher atom economy. |

| Carbonylation | Rhodium Complex + Syngas (CO/H₂) | 2,4-Dichlorothiophene | Utilizes syngas as a C1 source. nih.gov |

| Chlorination | Trichlorotriazine (TCT) / Formylpyrrolidine (FPyr) | 4-Chlorothiophene-2-carboxylic acid | Avoids stoichiometric corrosive reagents, cost-effective. rsc.org |

| Chlorination | Thionyl Chloride / Brønsted Acid | 4-Chlorothiophene-2-carboxylic acid | Enhanced reaction rates, inexpensive catalyst. tandfonline.com |

Application of Green Chemistry Principles in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas for improvement include solvent selection, energy efficiency, and waste reduction.

Solvent Selection: Traditional syntheses often employ chlorinated solvents like dichloromethane or toxic solvents like benzene (B151609). Green chemistry encourages the use of safer alternatives. For the conversion of the carboxylic acid to the acyl chloride, solvents like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored. Furthermore, performing reactions under solvent-free conditions is an ideal goal. acs.org Microwave-assisted, solvent-free synthesis has been successfully applied to the preparation of thiophene derivatives, significantly reducing reaction times and waste. nih.govresearchgate.net

Waste Reduction and Atom Economy: The choice of reagents significantly impacts waste generation. The reaction of a carboxylic acid with thionyl chloride produces SO₂ and HCl as by-products. While these are gaseous, they are acidic and require scrubbing in industrial settings. Catalytic methods, such as those using TCT, are inherently greener as they reduce the amount of stoichiometric reagents required, leading to a better E-factor (Environmental Factor) and higher atom economy. rsc.org Metal-free synthetic methodologies are also gaining traction as they minimize metal toxicity and advance the goals of green chemistry. nih.gov

Use of Safer Reagents: While thionyl chloride and oxalyl chloride are highly effective, they are also corrosive and toxic. Research into milder and safer chlorinating agents is ongoing. For instance, the use of bis(trichloromethyl)carbonate (BTC or triphosgene), a solid phosgene (B1210022) equivalent, can be advantageous in terms of handling, especially in continuous flow systems.

Process Intensification Studies for Scalable Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. chemcopilot.comaiche.org For the synthesis of this compound, two key technologies are particularly relevant: continuous flow chemistry and microwave-assisted synthesis.

Continuous Flow Chemistry: The synthesis of acyl chlorides is well-suited for continuous flow reactors. These systems offer superior heat and mass transfer compared to batch reactors, which is crucial for controlling exothermic reactions and improving safety. frontiersin.org The conversion of 4-Chlorothiophene-2-carboxylic acid with thionyl chloride could be performed in a heated microreactor or tube reactor. This approach allows for precise control over reaction time, temperature, and stoichiometry. The in-situ generation and immediate use of the acyl chloride in a subsequent reaction step is also possible, minimizing the hazards associated with isolating and storing this reactive intermediate. researchgate.net Flow systems have been successfully used for the synthesis of acyl chlorides from carboxylic acids using reagents like BTC, demonstrating the industrial potential of this technology. researchgate.net

Microwave-Assisted Synthesis: As mentioned in the context of green chemistry, microwave technology can significantly intensify chemical processes. nih.govresearchgate.net The rapid heating provided by microwaves can accelerate the rate of reaction for both the formation of the thiophene precursor and its subsequent conversion to the acyl chloride. This can lead to higher throughput in a smaller reactor volume. For instance, microwave-assisted synthesis of 2-amino-thiophene-3-carboxylic derivatives under solvent-free conditions has been shown to produce high yields in very short reaction times. researchgate.net This suggests that similar benefits could be realized for the synthesis of this compound, making it an attractive option for rapid, lab-scale production and process development.

| Technology | Application Stage | Potential Benefits |

| Continuous Flow Reactor | Conversion of carboxylic acid to acyl chloride | Enhanced safety, superior temperature control, precise control of residence time, potential for in-situ use, easier scale-up. vapourtec.com |

| Microwave Reactor | Precursor synthesis; conversion to acyl chloride | Drastic reduction in reaction time, improved energy efficiency, potential for higher yields, suitable for high-throughput screening of conditions. acs.org |

By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable, paving the way for its broader application in chemical manufacturing.

Reaction Mechanism Elucidation and Reactivity Profiling of 4 Chlorothiophene 2 Carbonyl Chloride

Detailed Studies of Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for 4-Chlorothiophene-2-carbonyl chloride is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the substituted product. The high reactivity of acyl chlorides, in general, suggests that the first step, the nucleophilic attack, is typically the rate-limiting step.

Kinetic and Thermodynamic Aspects of Amidation Reactions

The rate of amidation is influenced by the nucleophilicity of the amine and the solvent polarity. Generally, more basic amines are more nucleophilic and will react faster. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, reducing its nucleophilicity.

Kinetic studies on the aminolysis of related aroyl chlorides, such as benzoyl fluoride (B91410), have shown a kinetic form that includes both first- and second-order terms in the amine concentration, suggesting general-base catalysis by a second molecule of the amine. rsc.org A similar catalytic effect is anticipated in the amidation of this compound.

Table 1: Illustrative Kinetic Data for Aminolysis of a Related Acyl Halide (Data presented is for the morpholinolysis of benzoyl fluoride in various solvents to illustrate general kinetic trends and is not specific to this compound)

| Solvent | k₁ (s⁻¹) | k₂ (L mol⁻¹ s⁻¹) |

| Acetonitrile | (2.4 ± 0.2) x 10⁻⁴ | 0.113 ± 0.002 |

| Dioxane | (1.1 ± 0.1) x 10⁻⁵ | 0.012 ± 0.001 |

| Benzene (B151609) | (4.0 ± 0.5) x 10⁻⁶ | 0.003 ± 0.0005 |

Source: Adapted from kinetic studies on the aminolysis of acyl halides. rsc.org

Reactivity with Diverse Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound readily reacts with a variety of nucleophiles, a characteristic feature of highly reactive acyl chlorides.

Oxygen Nucleophiles:

Hydrolysis: Reaction with water leads to the formation of 4-chlorothiophene-2-carboxylic acid. This reaction is typically vigorous.

Alcoholysis: Alcohols react to form the corresponding esters, such as ethyl 4-chlorothiophene-2-carboxylate. The reaction rate is sensitive to steric hindrance on the alcohol. nih.gov

Carboxylates: Reaction with a carboxylate salt yields a mixed anhydride.

Nitrogen Nucleophiles:

Amines: As discussed, primary and secondary amines yield amides.

Ammonia (B1221849): Reaction with ammonia provides the primary amide, 4-chlorothiophene-2-carboxamide.

Sulfur Nucleophiles:

Thiols: Thiols react in a manner analogous to alcohols to produce thioesters. Thiolate anions, being softer and often more powerful nucleophiles than their oxygen counterparts, are expected to react very rapidly. libretexts.orgchemistrysteps.com

Sulfide (B99878) ion: Reaction with sulfide sources can lead to the formation of thioanhydrides or other sulfur-containing derivatives.

The general order of reactivity for these nucleophiles towards an acyl chloride is typically: Thiolate > Amine > Alkoxide > Hydroxide (B78521) > Thiol > Alcohol > Water.

Mechanistic Investigations of Reactivity Towards Acids and Bases

The reactivity of this compound with acids and bases is primarily centered on the hydrolysis of the acyl chloride functionality.

Under basic conditions , the hydrolysis is initiated by the attack of a hydroxide ion, a strong nucleophile, on the carbonyl carbon. This is a rapid process that proceeds through the standard addition-elimination mechanism to form the carboxylate salt of 4-chlorothiophene-2-carboxylic acid.

Under acidic or neutral conditions , water acts as the nucleophile. The reaction is slower than in basic conditions. In the presence of a strong acid, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and accelerates the nucleophilic attack by water.

Analysis of Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring of Derivatives

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. pharmaguideline.com The substituent on the ring directs the position of the incoming electrophile. In derivatives of this compound, such as the corresponding ester (e.g., ethyl 4-chlorothiophene-2-carboxylate) or amide, the carbonyl group is an electron-withdrawing group and a deactivator, directing incoming electrophiles to the meta position relative to itself (the 4-position is already substituted). The chlorine at the 4-position is also deactivating but is an ortho-para director.

Considering the directing effects of both the chloro and the acyl groups, electrophilic substitution on these derivatives is complex. For instance, nitration of methyl 2-thiophenecarboxylate is known to give a mixture of the 4- and 5-nitro derivatives. researchgate.net For a 4-chloro-2-acylthiophene derivative, the 5-position is the most likely site for electrophilic attack, being ortho to the directing sulfur atom and not sterically hindered.

Table 2: Regioselectivity in the Nitration of a Related Thiophene Derivative (Data for nitration of methyl 2-thiophenecarboxylate)

| Product | Yield (%) |

| Methyl 4-nitrothiophene-2-carboxylate | ~36% |

| Methyl 5-nitrothiophene-2-carboxylate | ~64% |

Source: Adapted from studies on the nitration of thiophene derivatives. researchgate.net

Exploration of Competing Side Reactions and Decomposition Mechanisms

Under forcing conditions, such as high temperatures, competing side reactions and decomposition can occur. For acyl chlorides, thermal decomposition can lead to the formation of ketenes, although this is more common for aliphatic acyl chlorides with an α-hydrogen. For aromatic and heteroaromatic acyl chlorides like this compound, decarbonylation to form the corresponding aryl chloride is a potential decomposition pathway at very high temperatures, though this generally requires a catalyst.

In the context of its reactions, side reactions can include polymerization or the formation of tars, especially under strong acid or base catalysis or at elevated temperatures. For instance, in reactions with thiophene and oxalyl chloride, prolonged reaction times have been noted to lead to the formation of black condensation products. cdnsciencepub.com

The stability of acyl chlorides can be influenced by the electronic nature of the aromatic or heteroaromatic ring. Electron-donating groups can stabilize the acylium ion intermediate, potentially affecting reaction pathways and stability. rsc.org The electron-withdrawing nature of the chloro-substituted thiophene ring in this compound likely influences its thermal stability and propensity for side reactions.

Strategic Derivatization and Functionalization Utilizing 4 Chlorothiophene 2 Carbonyl Chloride

Synthesis of Substituted Thiophene-Amides and Related Analogues

The reaction of an acyl chloride with a primary or secondary amine is a fundamental and widely used method for the formation of amide bonds. This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. For 4-Chlorothiophene-2-carbonyl chloride, this involves the attack of the amine's lone pair of electrons on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and releases hydrogen chloride (HCl) as a byproduct.

Typically, the reaction is carried out in an aprotic solvent in the presence of a base (e.g., triethylamine, pyridine (B92270), or an aqueous base) to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

While specific studies on the stereoselective reactions of this compound are not documented in the provided search results, general principles of stereoselective synthesis can be applied.

Kinetic Resolution: If a racemic chiral amine is reacted with a sub-stoichiometric amount of this compound, the two enantiomers of the amine may react at different rates, allowing for the kinetic resolution of the amine. This would result in an excess of the less reactive amine enantiomer and the formation of a diastereomeric amide product enriched in one stereoisomer.

Chiral Auxiliaries: An achiral amine can be derivatized with a chiral auxiliary. Subsequent reaction with this compound would produce a diastereomeric amide. The auxiliary could then influence subsequent reactions or be removed to yield an enantiomerically enriched product.

Enantioselective Catalysis: Modern synthetic methods often employ chiral catalysts (e.g., chiral amines or organocatalysts) that can mediate the reaction between an acyl chloride and a nucleophile to favor the formation of one enantiomer of the product. While specific catalysts for this substrate are not reported, this remains a plausible strategy for achieving enantioselectivity.

Detailed research into these specific methodologies for this compound is required to establish efficient and selective protocols.

The formation of amide bonds, especially with challenging substrates like electron-deficient amines or sterically hindered partners, often requires specific coupling reagents to activate the carboxylic acid precursor. However, since this compound is already an activated acyl chloride, direct acylation is the most straightforward method.

For particularly difficult couplings where direct reaction may be sluggish, the reaction can be facilitated by:

Catalysts: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate acylation reactions. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by a weak amine nucleophile.

Reaction Conditions: Varying the solvent and temperature can significantly impact the reaction rate and yield. The use of dipolar aprotic solvents can enhance the reaction rate.

The general procedure involves dissolving the amine and a base in a suitable solvent, followed by the addition of this compound.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Primary/Secondary Amine | N-Substituted-(4-chlorothiophene)-2-carboxamide | Aprotic solvent (DCM, THF), Base (Et3N, Pyridine) |

| This compound | Amino Acid Ester | N-Acyl Amino Acid Ester | Schotten-Baumann conditions |

| This compound | Electron-deficient Amine | N-(Aryl)-(4-chlorothiophene)-2-carboxamide | May require catalyst (e.g., DMAP) or elevated temperature |

Formation of Esters and Thioesters: Efficiency and Scope

Similar to amide formation, this compound is expected to react readily with alcohols and thiols to form the corresponding esters and thioesters.

Esterification: The reaction with an alcohol, typically in the presence of a base like pyridine or triethylamine, yields a thiophene-ester. Pyridine often serves as both the base and a nucleophilic catalyst. For less reactive alcohols, conversion of the alcohol to its more nucleophilic alkoxide salt can promote the reaction.

Thioesterification: Thiols are generally more nucleophilic than their corresponding alcohols and react readily with acyl chlorides. The reaction is usually performed under similar conditions to esterification, employing a base to neutralize the HCl byproduct. A simple and efficient method for thioester synthesis involves reacting the acid chloride with a thiol in the presence of a catalyst like FeCl₃, which can proceed even in the absence of a solvent.

The efficiency of these reactions is generally high, with acyl chlorides being potent acylating agents. The scope would be expected to include a wide variety of primary and secondary alcohols and thiols. Tertiary alcohols may undergo elimination as a side reaction.

| Nucleophile | Product | Catalyst/Base | Expected Outcome |

| Primary/Secondary Alcohol | 4-Chlorothiophene-2-carboxylate Ester | Pyridine or Et3N | High efficiency and broad scope |

| Thiol | S-Alkyl/Aryl 4-chlorothiophene-2-carbothioate | Pyridine or Et3N / FeCl₃ | High efficiency, generally faster than with alcohols |

Synthesis of Ketones via Acylation and Organometallic Coupling Reactions

This compound is a valuable reagent for synthesizing ketones bearing the 4-chlorothiophen-2-yl moiety.

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic or heteroaromatic compound using an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄). The reaction of this compound with an electron-rich aromatic compound like benzene (B151609), toluene (B28343), or anisole (B1667542) would yield the corresponding aryl (4-chlorothiophen-2-yl) ketone. The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion or a polarized complex that undergoes electrophilic aromatic substitution.

Organometallic Coupling: A more versatile method for ketone synthesis involves the reaction of the acyl chloride with organometallic reagents. To avoid the common problem of over-addition to form a tertiary alcohol, less reactive organometallic reagents are preferred.

Organocadmium or Organocuprate (Gilman) Reagents: These reagents are known to react with acyl chlorides to produce ketones selectively, stopping at the ketone stage.

Suzuki-Miyaura and Negishi Coupling: Palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboron (Suzuki) or organozinc (Negishi) reagents are powerful methods for ketone synthesis, offering broad functional group tolerance. For instance, FeCl₂ has been shown to catalyze the acylation of arylzinc halides with various acid chlorides to provide diaryl ketones.

| Reaction Type | Co-reactant | Catalyst | Product |

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Aryl (4-chlorothiophen-2-yl) ketone |

| Gilman Reagent Coupling | Lithium Dialkylcuprate (R₂CuLi) | None | Alkyl (4-chlorothiophen-2-yl) ketone |

| Negishi Coupling | Organozinc Halide (RZnX) | Pd or Ni catalyst | Alkyl/Aryl (4-chlorothiophen-2-yl) ketone |

| Suzuki Coupling | Organoboronic Acid (RB(OH)₂) | Pd catalyst | Aryl (4-chlorothiophen-2-yl) ketone |

Investigation of Other Carbonyl Group Transformations

Beyond the formation of amides, esters, and ketones, the carbonyl group of this compound can undergo other significant transformations.

Reduction to an Aldehyde: The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate (B86663), poisoned with quinoline-sulfur), could selectively reduce the acyl chloride to the corresponding aldehyde, 4-chlorothiophene-2-carbaldehyde.

Reduction to an Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the acyl chloride directly to the primary alcohol, (4-chlorothiophen-2-yl)methanol.

Reaction with Grignard Reagents: Unlike organocuprates, Grignard reagents (RMgX) are highly reactive and typically react twice with acyl chlorides. The initial reaction forms a ketone, which is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after aqueous workup.

These transformations further highlight the versatility of this compound as a starting material for accessing a variety of functionalized thiophenes.

Role of 4 Chlorothiophene 2 Carbonyl Chloride As a Versatile Synthetic Building Block

Precursor in the Construction of Novel Heterocyclic Scaffolds

The thiophene (B33073) ring is a "privileged structure" in medicinal chemistry, frequently appearing in the molecular framework of numerous therapeutic agents. encyclopedia.pubnih.gov 4-Chlorothiophene-2-carbonyl chloride, with its reactive acyl chloride group, is an exemplary building block for the synthesis of novel heterocyclic compounds. The acyl chloride functionality allows for facile reactions with a variety of nucleophiles, leading to the formation of amides, esters, and ketones. organicchemistrytutor.com

This reactivity is instrumental in constructing more complex heterocyclic systems. For instance, similar chlorinated thiophene carbonyl chlorides are used to synthesize a range of derivatives, including β-lactams, oxazoles, and imidazoles. wisdomlib.org These reactions typically involve condensation with other molecules containing appropriate functional groups, demonstrating the versatility of the thiophene scaffold in generating a library of diverse heterocyclic structures for further investigation. wisdomlib.org The presence of the chlorine atom on the thiophene ring also provides an additional site for chemical modification, further expanding its synthetic potential.

Intermediate in the Synthesis of Chemical Entities for Biomedical Research

The utility of this compound extends significantly into biomedical research, where it functions as a key intermediate in the creation of molecules designed to interact with biological targets. nbinno.com Thiophene derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. encyclopedia.pubnih.govnih.gov

A prominent application of chlorinated thiophene-2-carbonyl chlorides is in the development of anticoagulants. nbinno.com The regioisomer, 5-chlorothiophene-2-carbonyl chloride, is a well-established intermediate in the synthesis of Rivaroxaban, a potent and selective direct inhibitor of Coagulation Factor Xa. google.comchemicalbook.com Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for preventing and treating thromboembolic disorders. acs.orgresearchgate.net

The synthesis of Factor Xa inhibitors often involves incorporating a thiophene-based core. acs.orgnih.gov Researchers utilize building blocks like this compound to explore the structure-activity relationships of new potential inhibitors. By modifying the substituents on the thiophene ring, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds, aiming to develop improved therapeutics for thrombotic diseases. nih.gov

Table 1: Thiophene Derivatives in Biomedical Research

| Application Area | Target Example | Role of Thiophene Scaffold |

|---|---|---|

| Anticoagulation | Factor Xa | Forms the core structure of potent inhibitors like Rivaroxaban. |

| Anti-inflammatory | Cyclooxygenase (COX) | Acts as a key pharmacophoric group in NSAIDs such as Tinoridine. nih.govresearchgate.net |

| Oncology | Various Kinases | The planar thiophene ring can contribute to ligand-receptor binding. nih.gov |

Beyond coagulation factors, the thiophene nucleus is a cornerstone in the design of inhibitors for a multitude of enzymes. nih.gov The aromatic and lipophilic nature of the thiophene ring can enhance membrane permeability and facilitate binding to the active sites of target enzymes. nih.gov Marketed drugs containing a thiophene moiety target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) for anti-inflammatory effects. encyclopedia.pubnih.govresearchgate.net

This compound provides a reactive handle to attach this valuable scaffold to other molecular fragments, enabling the systematic development of new enzyme inhibitors. This approach allows for the creation of compound libraries where the thiophene core is kept constant while other parts of the molecule are varied, a common strategy in the search for new drug candidates. This has been applied in the development of potential treatments for cancer, neurodegenerative diseases, and inflammatory conditions. nih.govnih.gov

Application in the Synthesis of Advanced Polymeric and Supramolecular Material Precursors

The utility of this compound is not limited to pharmaceuticals. Thiophene-based molecules are foundational to the field of materials science, particularly in the creation of organic electronics. thieme-connect.com Polythiophenes and oligothiophenes are well-known for their semiconductor properties, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net

The reactive nature of this compound allows it to be incorporated as a monomer or a functional unit into larger polymeric or supramolecular assemblies. researchgate.net The electronic properties of the resulting materials can be tuned by chemical modification. uh.edu Supramolecular chemistry with thiophene derivatives involves designing molecules that self-assemble through non-covalent interactions to form highly ordered nanostructures, such as nanowires or 2-D crystals, with unique optoelectronic functions. thieme-connect.comuh.edursc.org The ability to synthesize specific thiophene-based precursors is crucial for controlling the structure and function of these advanced materials. researchgate.net

Integration into Convergent and Divergent Synthesis Strategies for Complex Architectures

The structure of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are efficient methods for constructing complex molecules. researchgate.net

In a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. researchgate.net Starting with this compound, chemists can react it with a wide range of different nucleophiles (e.g., various amines or alcohols) in a parallel fashion. This approach efficiently generates a diverse set of thiophene derivatives, each with unique properties, which is particularly useful in drug discovery for exploring structure-activity relationships. The synthesis of various heterocycles like β-lactams and oxazoles from a common thiophene precursor is an example of a divergent strategy. wisdomlib.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Rivaroxaban |

| 5-Chlorothiophene-2-carbonyl chloride |

| Tinoridine |

| β-lactams |

| Oxazoles |

Advanced Spectroscopic and Analytical Research Characterization of 4 Chlorothiophene 2 Carbonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For chlorothiophene-2-carbonyl chloride isomers, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern on the thiophene (B33073) ring.

While specific data for the 4-chloro isomer is scarce, analysis of the closely related isomer, 5-Chlorothiophene-2-carbonyl chloride, offers significant insight into the expected spectral features. In a ¹H NMR spectrum, the protons on the thiophene ring appear as distinct doublets due to coupling. For the 5-chloro isomer, the two protons at the C3 and C4 positions exhibit a coupling constant (J-value) of approximately 4 Hz, with chemical shifts observed at δ = 7.99 ppm and δ = 6.86 ppm in a mixture of chlorobenzene (B131634) and deuterated chloroform. chemicalbook.com For the 4-chloro isomer, one would expect two singlets for the protons at the C3 and C5 positions, as they lack adjacent protons to couple with, or very small long-range coupling. The precise chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride groups.

In derivatives, such as N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea, ¹H NMR is used to confirm the addition of the substituent. The spectrum for this derivative shows characteristic signals for the thiophene protons, an amide proton (CONH) around δ = 11.43 ppm, and signals corresponding to the diethylamino group, such as a quartet for the -CH₂- groups and a triplet for the -CH₃ groups. scispace.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For a derivative like N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea, distinct signals are observed for the thiocarbonyl (C=S) at approximately 179.8 ppm and the carbonyl (C=O) at 170.1 ppm, alongside peaks corresponding to the thiophene ring carbons and the ethyl groups. scispace.com

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling (J, Hz) |

| 5-Chlorothiophene-2-carbonyl chloride | ¹H | PhCl/CDCl₃ | 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H) chemicalbook.com |

| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | ¹H | DMSO-d₆ | 11.43 (s, 1H, CONH), 8.2 (dd, 1H, Thiophene CH), 8.02 (dd, 1H, Thiophene CH), 7.03 (dd, 1H, Thiophene CH), 2.16 (q, 4H, -CH₂), 0.96 (t, 6H, -CH₃) scispace.com |

| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | ¹³C | DMSO-d₆ | 179.8 (C=S), 170.1 (C=O), 135.3 (C), 133.7 (C), 132.5 (C), 132.0 (C), 34.2 (2C), 21.8 (2C) scispace.com |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. In the context of 4-Chlorothiophene-2-carbonyl chloride, it is vital for confirming the identity of the starting material and for monitoring its conversion into various derivatives.

The electron ionization (EI) mass spectrum of the isomeric 5-Chlorothiophene-2-carbonyl chloride shows a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 180 g/mol . nih.gov Due to the presence of two chlorine atoms, the molecular ion peak appears as a characteristic cluster of isotopic peaks (M, M+2, M+4) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

When this compound is reacted to form derivatives, such as N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea, mass spectrometry confirms the successful reaction. The EI mass spectrum of this derivative would show a molecular ion peak corresponding to its higher molecular weight. scispace.com Common fragmentation patterns for such thiourea (B124793) derivatives involve the cleavage of the amide and thiourea bonds. A significant fragment often observed corresponds to the thiophene carbonyl cation ([C₄H₃S-CO]⁺), which typically appears at m/z = 111. scispace.com This fragment is a strong indicator that the thiophene core is present in the analyzed structure. The fragmentation of the substituent groups provides further structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying functional groups and tracking the progress of chemical reactions. For this compound, these methods provide clear signatures for its key structural features.

The most prominent feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching vibration. spectroscopyonline.com For aromatic acyl chlorides, this band typically appears at a high frequency, generally in the range of 1750-1785 cm⁻¹. pg.edu.pl Conjugation with the thiophene ring may slightly lower this frequency. The presence of the electron-withdrawing chlorine on the ring could also influence the position of this band. Other characteristic vibrations include the C-Cl stretch of the acyl chloride group and various stretching and bending modes associated with the thiophene ring. The C-S stretching and C-H bending vibrations of the thiophene ring are also expected. nist.gov

When this compound is converted into a derivative, such as an amide or a thiourea, IR spectroscopy provides a straightforward method for monitoring the reaction. For example, in the formation of an N-substituted thiourea derivative, the characteristic C=O stretch of the starting material disappears and is replaced by new bands. These include N-H stretching vibrations (typically 3100-3300 cm⁻¹), a new amide C=O stretch (around 1670-1680 cm⁻¹), and a C=S stretching vibration (around 1230-1240 cm⁻¹). scispace.com

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Comments |

| Carbonyl (Acyl Chloride) | IR | 1750 - 1785 | Strong, characteristic band for C=O stretch. pg.edu.pl |

| Thiophene Ring | IR/Raman | Multiple bands | C-H, C=C, and C-S stretching and bending modes. |

| Amide N-H (in derivatives) | IR | 3100 - 3300 | Stretching vibration, often broad. scispace.com |

| Amide C=O (in derivatives) | IR | 1670 - 1680 | Strong C=O stretch, lower frequency than acyl chloride. scispace.com |

| Thiocarbonyl C=S (in derivatives) | IR | 1230 - 1240 | C=S stretching vibration. scispace.com |

X-ray Crystallography for Elucidation of Solid-State Structures of Derivatives

While this compound is a liquid or low-melting solid, its solid derivatives are amenable to analysis by single-crystal X-ray crystallography. This technique provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | a=11.7469 Å, b=6.0849 Å, c=12.5792 Å, β=117.736° | scispace.comeurjchem.com |

Computational Chemistry and Theoretical Investigations of 4 Chlorothiophene 2 Carbonyl Chloride

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chlorothiophene-2-carbonyl chloride, DFT studies are instrumental in elucidating its fundamental electronic properties, which in turn dictate its reactivity.

DFT calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential of the molecule. The presence of two electron-withdrawing groups, the chloro group at the 4-position and the carbonyl chloride group at the 2-position, significantly influences the electronic landscape of the thiophene (B33073) ring. These groups pull electron density away from the aromatic ring, affecting its electrophilicity and nucleophilicity at different positions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both HOMO and LUMO, with the magnitude of this effect being quantifiable through DFT.

Reactivity descriptors, such as global hardness, softness, electronegativity, and the Fukui function, can also be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can highlight which atoms in the molecule are most susceptible to attack by different types of reagents.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation |

| LUMO Energy | -2.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical stability |

| Global Hardness (η) | 2.35 | Measure of resistance to change in electron distribution |

| Global Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.85 | Measure of the power of an atom to attract electrons |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of the electronic structure, MD simulations offer a dynamic view of how this compound behaves over time, particularly during chemical reactions.

MD simulations can be employed to explore the potential energy surface of a reaction involving this compound, helping to identify transition states and reaction intermediates. For example, in a nucleophilic acyl substitution reaction at the carbonyl chloride group, MD simulations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group.

These simulations can provide valuable information on the stability and lifetime of transient species. By tracking the trajectories of atoms over time, it is possible to visualize the entire reaction mechanism, including conformational changes and solvent effects. This level of detail is often inaccessible through experimental methods alone.

For instance, a theoretical study on the nucleophilic addition to acid chlorides suggests that the reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov MD simulations could be used to determine which pathway is more favorable for this compound under specific reaction conditions by calculating the free energy barriers for each step.

| Reaction Pathway | Intermediate/Transition State | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Stepwise (Addition-Elimination) | Formation of Tetrahedral Intermediate | 12.5 |

| Collapse of Tetrahedral Intermediate | 5.8 | |

| Concerted (SN2-like) | Transition State | 18.2 |

Quantum Chemical Calculations for Prediction of Regioselectivity and Stereoselectivity

Quantum chemical calculations are essential for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preferential formation of one stereoisomer over another.

In electrophilic aromatic substitution reactions on the thiophene ring, the existing substituents direct the incoming electrophile to a specific position. Quantum chemical calculations can predict the most likely site of substitution by evaluating the stability of the possible intermediates (sigma complexes). The relative energies of these intermediates can be calculated, with the lowest energy intermediate corresponding to the major product.

For instance, in the nitration of this compound, the nitro group could potentially add to the 3- or 5-position of the thiophene ring. By calculating the activation energies for the formation of the corresponding intermediates, the preferred reaction pathway and thus the major regioisomer can be determined.

Similarly, in reactions involving the carbonyl group that create a new stereocenter, quantum chemical calculations can predict the stereochemical outcome. By modeling the transition states leading to the different stereoisomers, the one with the lower energy will be the one that is preferentially formed.

| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|

| 3-position | +5.2 | Minor |

| 5-position | 0.0 | Major |

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful computational techniques used in the discovery and development of new molecules with specific properties. Starting with the core structure of this compound, these methods can be used to design and evaluate a vast number of virtual derivatives for potential applications, such as in medicinal chemistry or materials science.

The process of in silico design involves modifying the parent molecule by adding, removing, or substituting different functional groups. This creates a virtual library of new compounds. For example, the carbonyl chloride group can be reacted in silico with a library of amines to generate a diverse set of amides.

Virtual screening then uses computational methods to predict the properties of these designed derivatives. For instance, if the goal is to develop a new drug candidate, techniques like molecular docking can be used to predict how well each derivative binds to a specific biological target, such as a protein or enzyme. The binding affinity, a measure of the strength of the interaction, can be calculated for each compound in the virtual library.

This approach allows for the rapid and cost-effective screening of thousands or even millions of potential compounds, prioritizing a smaller, more manageable number for actual synthesis and experimental testing. For example, computational studies on chlorothiophene-based chalcones have been used to understand their inhibitory mechanisms against cancer-related proteins. arabjchem.org A similar approach could be applied to derivatives of this compound to explore their potential biological activities.

Environmental Transformation and Degradation Studies of 4 Chlorothiophene 2 Carbonyl Chloride in Research Contexts

Photochemical Degradation Mechanisms and Pathways

The photochemical degradation of 4-Chlorothiophene-2-carbonyl chloride, while not extensively studied for this specific molecule, can be inferred from the behavior of related aromatic carbonyl compounds and chlorinated aromatic hydrocarbons. The absorption of solar radiation by the aromatic thiophene (B33073) ring and the carbonyl group is the initiating step in its photochemical transformation.

Aromatic carbonyl compounds are known to undergo rapid photodegradation in aqueous environments. researchgate.netfao.org Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an excited singlet state, which may then convert to a more stable triplet excited state. These triplet states are reactive species that can initiate further degradation reactions. researchgate.net One potential pathway involves the homolytic cleavage of the carbon-chlorine bond, generating a thiophene-2-carbonyl radical and a chlorine radical. The chlorine radical is highly reactive and can participate in a variety of secondary reactions within the environmental matrix. researchgate.net

Another possible mechanism, particularly in aqueous environments, is the reaction with photochemically produced reactive species such as hydroxyl radicals (•OH) and hydrated electrons (e-(aq)). chemrxiv.orgresearchgate.netchemrxiv.org Hydroxyl radicals can attack the thiophene ring, leading to hydroxylation and potential ring-opening. researchgate.net Hydrated electrons are potent reducing agents that can react with the chlorinated compound, leading to dechlorination. chemrxiv.orgresearchgate.netchemrxiv.org The efficiency of these indirect photolysis pathways depends on the composition of the surrounding medium, such as the concentration of dissolved organic matter which acts as a photosensitizer. chemrxiv.orgresearchgate.netchemrxiv.org

| Parameter | Description | Potential Outcome for this compound |

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Cleavage of the C-Cl bond, formation of radical species. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH, e-(aq)). | Dechlorination, hydroxylation, and potential ring cleavage. |

| Influencing Factors | Wavelength of light, presence of photosensitizers (e.g., dissolved organic matter), pH. | Degradation rates will vary depending on environmental conditions. |

Hydrolytic Stability and Degradation in Aqueous Environments

The hydrolytic stability of this compound is exceptionally low due to the presence of the highly reactive acyl chloride functional group. Acyl chlorides readily react with water in a process known as hydrolysis. savemyexams.comdocbrown.infochemistrysteps.com

The mechanism of hydrolysis is a nucleophilic addition-elimination reaction. docbrown.infochemistrysteps.com A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the water moiety, resulting in the formation of the corresponding carboxylic acid, 4-chlorothiophene-2-carboxylic acid, and hydrochloric acid (HCl). savemyexams.comdocbrown.infoyoutube.com This reaction is generally rapid and occurs under ambient conditions. chemistrysteps.com

Given this high reactivity with water, this compound is not expected to persist in aqueous environments for extended periods. Its environmental persistence will be primarily dictated by the rate of hydrolysis, which can be influenced by factors such as temperature and pH.

| Reaction | Reactants | Products | Mechanism |

| Hydrolysis | This compound + Water | 4-Chlorothiophene-2-carboxylic acid + Hydrochloric acid | Nucleophilic Addition-Elimination |

Biodegradation Potential and Microbial Interactions in Model Systems

The biodegradation of this compound is a complex process influenced by both the chlorinated thiophene ring and the reactive carbonyl chloride group. While specific studies on this compound are not available, the biodegradation of related chlorinated aromatic compounds and thiophene derivatives provides insights into its potential fate in microbial systems. eurochlor.orgnih.gov

Chlorinated aromatic compounds are generally more resistant to microbial degradation than their non-chlorinated counterparts. slideshare.net However, various microorganisms have evolved enzymatic machinery to break down these persistent pollutants. eurochlor.orgnih.gov The initial steps in the aerobic biodegradation of chlorinated aromatics often involve oxygenases that incorporate oxygen into the aromatic ring, leading to the formation of chlorocatechols. epa.gov Subsequently, dehalogenases can remove the chlorine atom. eurochlor.org

The thiophene ring itself can be degraded by certain bacteria. For instance, some bacterial strains can utilize thiophene-2-carboxylate (B1233283) as a sole carbon and energy source, breaking down the ring structure. nih.gov However, the presence of the chlorine substituent on the thiophene ring in this compound likely increases its recalcitrance to microbial attack. It is also possible that the compound undergoes cometabolism, where it is transformed by microbial enzymes in the presence of another primary substrate that supports the growth of the microorganisms. dtu.dk

| Microbial Process | Key Enzymes | Potential Transformation of this compound |

| Aerobic Degradation | Oxygenases, Dehalogenases | Hydroxylation of the thiophene ring, dechlorination. |

| Anaerobic Degradation | Reductive dehalogenases | Removal of the chlorine atom. |

| Cometabolism | Non-specific enzymes | Partial transformation in the presence of a primary substrate. |

Identification of Environmental Metabolites and Transformation Products

Based on the degradation pathways discussed, several potential environmental metabolites and transformation products of this compound can be identified.

The most immediate and significant transformation product in aqueous environments is 4-chlorothiophene-2-carboxylic acid , formed through rapid hydrolysis. This carboxylic acid is expected to be more stable and persistent than the parent carbonyl chloride.

Further degradation, either through photochemical or biological processes, could lead to a variety of other products. Photochemical reactions may result in the formation of hydroxylated derivatives of 4-chlorothiophene-2-carboxylic acid. Reductive dechlorination, either photochemically or biologically driven, would yield thiophene-2-carboxylic acid .

Microbial degradation could lead to the opening of the thiophene ring, resulting in the formation of smaller aliphatic compounds. The complete mineralization of the compound would ultimately produce carbon dioxide, water, chloride, and sulfate (B86663) ions. The identification of these transformation products in environmental samples would require advanced analytical techniques such as high-resolution mass spectrometry. nih.gov

| Transformation Pathway | Primary Product | Potential Subsequent Products |

| Hydrolysis | 4-Chlorothiophene-2-carboxylic acid | - |

| Photochemical Degradation | 4-chlorothiophene-2-carboxylic acid, radical species | Hydroxylated derivatives, thiophene-2-carboxylic acid |

| Biodegradation | 4-chlorothiophene-2-carboxylic acid | Ring-opened aliphatic compounds, CO2, H2O, Cl-, SO4^2- |

Emerging Research Directions and Future Perspectives on 4 Chlorothiophene 2 Carbonyl Chloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry has driven significant innovation in the synthesis of heterocyclic compounds, including thiophenes. Traditional methods for producing substituted thiophenes often involve multiple steps, harsh reagents, and significant waste generation. Emerging research focuses on developing more sustainable and atom-economical alternatives that could be applied to the synthesis of 4-chlorothiophene-2-carbonyl chloride's precursor, 4-chlorothiophene-2-carboxylic acid.

| Approach | Description | Potential Advantages for 4-Chlorothiophene-2-carboxylic Acid Synthesis |

|---|---|---|

| Traditional Synthesis | Multi-step linear synthesis involving halogenation of a pre-formed thiophene (B33073) ring followed by functionalization at the 2-position. | Well-established procedures, though often with lower overall efficiency and higher waste. |

| Multicomponent Reactions (MCRs) | Combining multiple starting materials in a one-pot reaction to form a complex product, such as a substituted thiophene ring. nih.gov | Reduced number of synthetic steps, lower solvent and energy consumption, and potentially higher overall yield. |

| C-H Activation/Functionalization | Directly converting C-H bonds on a thiophene precursor to C-C or C-X bonds, avoiding the need for pre-functionalized substrates. organic-chemistry.org | Increases step-economy and reduces the need for protecting groups and activation steps. |

| Metal-Free Approaches | Using reagents like potassium sulfide (B99878) or elemental sulfur to construct the thiophene ring from acyclic precursors without transition metal catalysts. nih.gov | Avoids metal contamination in the final product and reduces costs and toxicity associated with metal catalysts. |

Exploration of New Catalytic Systems for Selective Transformations

The thiophene ring has distinct positions for functionalization (C3, C4, and C5 relative to the carbonyl group at C2). A major challenge in thiophene chemistry is achieving high regioselectivity—the ability to modify one specific position without affecting others. bohrium.com For a molecule like this compound, new catalytic systems are crucial for selectively transforming the remaining C-H bonds at the C3 and C5 positions.

Palladium- and nickel-based catalysts are widely used for cross-coupling reactions (like Suzuki, Heck, and Sonogashira) to form new carbon-carbon bonds. nih.govnih.gov Recent advancements focus on developing ligands that can direct these catalysts to a specific C-H bond, enabling precise functionalization. rsc.orgrsc.org For instance, a novel catalytic system could allow for the arylation or alkylation of the C5 position of this compound while leaving the C3 position untouched. Such selective transformations are essential for building the complex, polysubstituted thiophene cores found in many advanced materials and pharmaceuticals. nih.gov

| Catalytic System | Transformation Type | Potential Application for this compound |

|---|---|---|

| Palladium/Ligand Complexes | Direct C-H Arylation, Cross-Coupling | Selective introduction of aryl groups at the C3 or C5 positions to create precursors for organic electronics or bioactive molecules. rsc.org |

| Nickel-based Catalysts | C-H Functionalization, Polymerization | Enabling the synthesis of regioregular polythiophenes for materials science applications. nih.gov |

| Copper-catalyzed Reactions | Amination, Thiolation | Introduction of nitrogen or sulfur functionalities onto the thiophene ring to modulate biological activity or material properties. |

| Rhodium-based Catalysts | Annulation Reactions | Construction of fused ring systems involving the thiophene core for novel heterocyclic scaffolds. bohrium.com |

Integration into Automated Synthesis and High-Throughput Screening Platforms

Modern drug and materials discovery relies heavily on the rapid synthesis and screening of large numbers of diverse compounds, known as chemical libraries. researchgate.net Automated synthesis platforms, utilizing technologies like flow chemistry and robotics, enable the production of thousands of compounds with minimal human intervention. researchgate.netucla.edu

This compound is an ideal candidate for such platforms due to its reactive acyl chloride group. This group can readily react with a wide array of nucleophiles, such as amines and alcohols, to form stable amides and esters. In an automated workflow, a solution of this compound could be systematically mixed with a pre-plated library of diverse amines in a 96- or 1536-well plate format. rsc.org This process would rapidly generate a large library of novel thiophene amides. The entire library could then be directly submitted for high-throughput screening (HTS) to identify compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties. arvojournals.org This integration dramatically accelerates the discovery cycle from initial idea to a potential lead compound. rsc.org

Expansion of Its Applications in Interdisciplinary Research Fields

Thiophene derivatives are recognized as "privileged scaffolds" in medicinal chemistry and are foundational to many functional materials. nih.govrsc.org The unique electronic and steric properties of this compound make it a promising building block for various interdisciplinary fields.

Medicinal Chemistry : The thiophene ring is a well-known bioisostere for the phenyl ring, meaning it can often replace a phenyl group in a drug molecule while maintaining or improving biological activity and modifying physicochemical properties. nih.gov Derivatives of chlorothiophenes have been investigated for various therapeutic effects, including as anti-inflammatory, analgesic, and anticancer agents. nih.gov The specific substitution pattern of the 4-chloro isomer could lead to novel interactions with biological targets, making its derivatives valuable for screening against diseases like cancer or viral infections. nih.gov

Materials Science : Polythiophenes are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. nih.govnih.gov The properties of these polymers can be fine-tuned by altering the functional groups on the thiophene monomer. cmu.edubeilstein-journals.orgacs.org Using this compound as a precursor could lead to new functionalized polythiophenes with tailored electronic properties, solubility, and stability.

Agrochemicals : Heterocyclic compounds are a cornerstone of the modern agrochemical industry. The thiophene scaffold is present in a number of commercialized insecticides and fungicides. The development of new derivatives from this compound could yield novel candidates with improved potency or new modes of action.

Challenges and Opportunities in Advancing this compound Research

Despite its potential, significant hurdles remain in the widespread adoption of this compound as a chemical building block.

Challenges:

Regioselective Synthesis : The synthesis of the 4-chloro isomer is often more challenging than that of the 5-chloro isomer, leading to lower availability and higher cost. Developing scalable and highly regioselective synthetic routes is a primary obstacle. researchgate.netbeilstein-journals.org

Reactivity and Stability : The acyl chloride group is highly reactive and sensitive to moisture, requiring careful handling and anhydrous reaction conditions, which can complicate multi-step syntheses.

Selective Downstream Functionalization : Controlling subsequent reactions at the C3 and C5 positions to create well-defined, polysubstituted products requires sophisticated catalytic methods that are not yet broadly established for this specific scaffold.

Opportunities:

Exploring Uncharted Chemical Space : As a relatively underutilized building block, derivatives of this compound represent novel chemical matter. Libraries based on this scaffold could yield hits for biological targets where other, more common scaffolds have failed. rsc.org

Development of Novel Catalysis : The need for selective functionalization of this molecule creates an opportunity for the discovery and application of new, highly selective catalytic systems.

Creation of Advanced Materials : The specific electronic influence of the chlorine atom at the 4-position could be exploited to create new conjugated polymers with unique and potentially superior properties for electronic applications.

Potential for Bio-inspired Synthesis and Derivatization Approaches

Bio-inspired synthesis seeks to mimic nature's efficiency by using enzymes (biocatalysis) or bio-based starting materials to perform chemical transformations under mild, environmentally friendly conditions. While the direct biosynthesis of a halogenated compound like this compound is not currently feasible, bio-inspired approaches offer exciting future possibilities.

Research into chemoenzymatic processes, which combine biological and chemical steps, is rapidly advancing. For instance, enzymes known as carboxylic acid reductases (CARs) can convert carboxylic acids to aldehydes under gentle conditions, a transformation that can be difficult to achieve selectively with chemical reagents. researchgate.net It is conceivable that an engineered enzyme could one day be used to reduce 4-chlorothiophene-2-carboxylic acid. Furthermore, researchers are exploring the use of biocatalysts for the synthesis of thiocarboxylic acids from their carboxylic acid counterparts, demonstrating the potential for enzymatic sulfur incorporation. nih.gov

Another avenue involves using renewable, bio-based feedstocks. There have been reports on the synthesis of thiophene-based polymers from biomass-derived molecules, followed by enzymatic degradation for recycling, pointing towards a sustainable lifecycle for thiophene materials. frontiersin.org Applying these principles could eventually lead to greener pathways for producing and derivatizing the 4-chlorothiophene scaffold.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chlorothiophene-2-carbonyl chloride from precursor compounds?